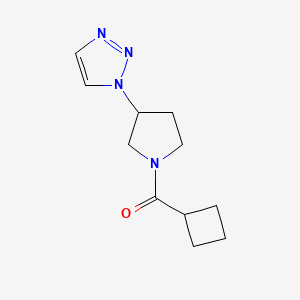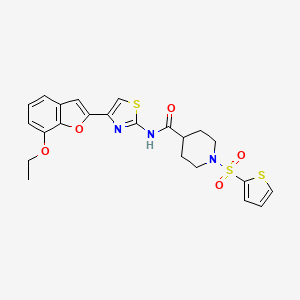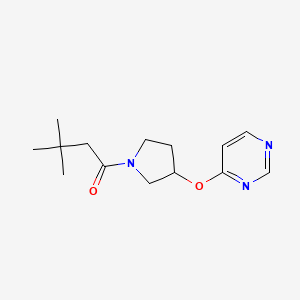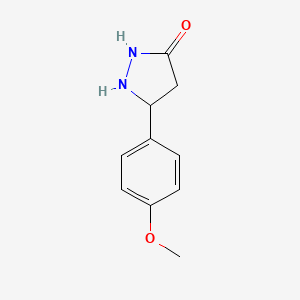
N-(3-prop-2-inil-6-sulfamoil-1,3-benzotiazol-2-ilideno)pentanamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is a complex organic compound with the molecular formula C15H17N3O3S2 and a molecular weight of 351.44
Aplicaciones Científicas De Investigación
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide typically involves a multi-step process. One common method includes the reaction of prop-2-ynylsulfonium salts with N-ylides, leading to the formation of the benzothiazole ring system . The reaction conditions often involve mild temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The benzothiazole ring system can also interact with various biological pathways, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Uniqueness
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide is unique due to its specific combination of functional groups and structural features. The presence of the prop-2-ynyl group and the sulfamoyl group provides distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-3-5-6-14(19)17-15-18(9-4-2)12-8-7-11(23(16,20)21)10-13(12)22-15/h2,7-8,10H,3,5-6,9H2,1H3,(H2,16,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDVMWKTWTTMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2400539.png)
![1-(Chloromethyl)-3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2400540.png)

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2400547.png)
![[(tert-butylsulfanyl)sulfonyl]benzene](/img/structure/B2400549.png)






![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)
![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)
